molecular formula C13H11FO3S B6374866 3-Fluoro-4-(3-methylsulfonylphenyl)phenol CAS No. 1261888-76-9

3-Fluoro-4-(3-methylsulfonylphenyl)phenol

Cat. No.: B6374866
CAS No.: 1261888-76-9
M. Wt: 266.29 g/mol
InChI Key: IIBWNQHKSLOLKL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methylsulfonylphenyl)phenol is an organic compound with the molecular formula C13H11FO3S It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methylsulfonyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methylsulfonylphenyl)phenol typically involves multi-step organic reactions. One common method includes the fluorination of a suitable biphenyl precursor followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to ensure efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methylsulfonylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the methylsulfonyl group or to modify the fluorine atom.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.

Scientific Research Applications

3-Fluoro-4-(3-methylsulfonylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methylsulfonyl group can influence its binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(methylsulfonyl)phenylboronic acid
  • 2-Fluoro-4-(3-methylsulfonylphenyl)phenol
  • 3-Amino-4-fluorophenylboronic acid

Uniqueness

3-Fluoro-4-(3-methylsulfonylphenyl)phenol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the methylsulfonyl group makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-fluoro-4-(3-methylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-18(16,17)11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBWNQHKSLOLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684496
Record name 2-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-76-9
Record name 2-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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